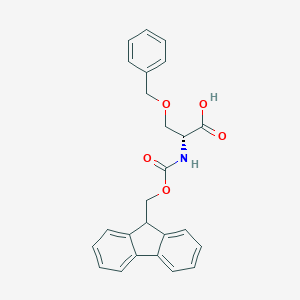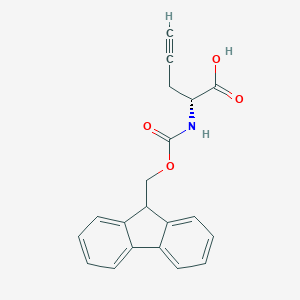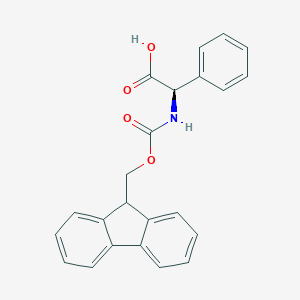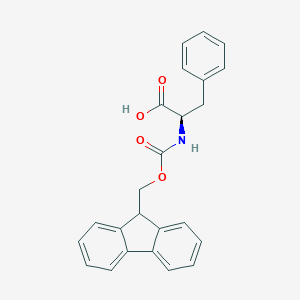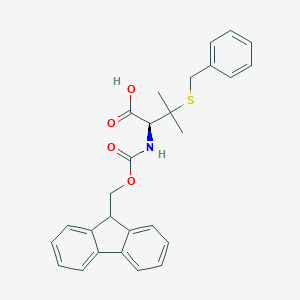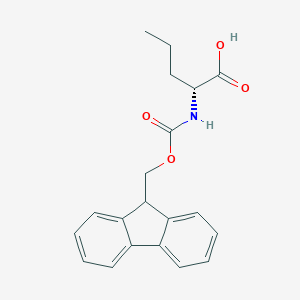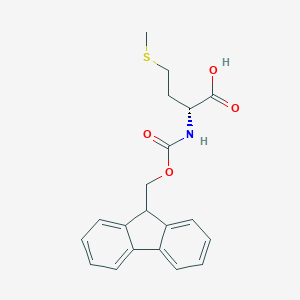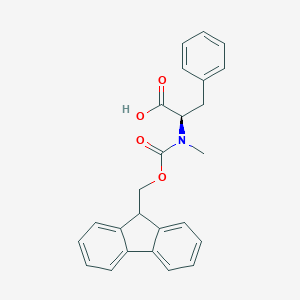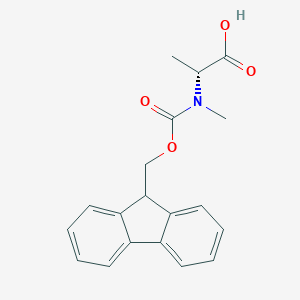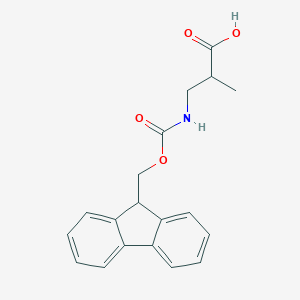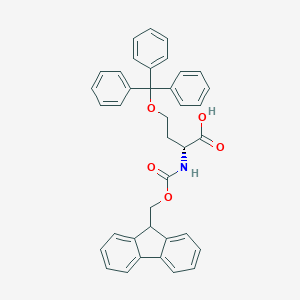
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and chlorobenzyloxycarbonyl (Cbz) protecting groups, which are crucial for its role in the stepwise construction of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid typically involves the protection of the amino groups of D-2,3-diaminopropionic acid. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The Cbz group is introduced using 2-chlorobenzyl chloroformate under basic conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF, and removal of the Cbz group using hydrogenation or acidolysis.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU, HATU, or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation with palladium on carbon or TFA for Cbz removal.
Coupling: HBTU, HATU, or DIC in DMF or DCM with a base like DIPEA or NMM.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further peptide chain elongation.
Wissenschaftliche Forschungsanwendungen
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development purposes.
Wirkmechanismus
The compound functions by protecting the amino groups of D-2,3-diaminopropionic acid during peptide synthesis. The Fmoc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the stepwise elongation of the peptide chain, ensuring the correct sequence and structure of the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-(2-chlorobenzyloxycarbonyl)-L-ornithine
- N-(9-Fluorenylmethyloxycarbonyl)-N’-(2-chlorobenzyloxycarbonyl)-L-lysine
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is unique due to its specific protecting groups and the D-configuration of the 2,3-diaminopropionic acid. This configuration can influence the stereochemistry of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional properties.
Eigenschaften
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXNZQRVWDXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
